molecular formula C17H24N2O4S B8513625 tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

Cat. No. B8513625
M. Wt: 352.5 g/mol
InChI Key: GDBLVYAUPNQGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06498251B1

Procedure details

5-t-Butoxycarbonyl-2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (610 mg, 1.7 mmol) was mixed with hydrochloric acid-saturated methanol and stirred at room temperature for two nights. The solvent was removed by evaporation from the reaction solution under a reduced pressure, and the residue was mixed with sodium hydroxide aqueous solution (1 N). The reaction product was extracted with ethyl acetate, and the organic layer was washed with saturated brine and dried with anhydrous magnesium sulfate. By evaporating the solvent from the organic layer under a reduced pressure, 270 mg (1.1 mmol, 63% in yield) of the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[S:14][C:15]([C:17]([N:19]3[CH2:24][CH2:23][O:22][CH2:21][CH2:20]3)=[O:18])=[CH:16][C:10]=2[CH2:9]1)=O)(C)(C)C.Cl>>[N:19]1([C:17]([C:15]2[S:14][C:11]3[CH2:12][CH2:13][NH:8][CH2:9][C:10]=3[CH:16]=2)=[O:18])[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC(=C2)C(=O)N2CCOCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for two nights
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation from the reaction solution under a reduced pressure
ADDITION
Type
ADDITION
Details
the residue was mixed with sodium hydroxide aqueous solution (1 N)
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporating the solvent from the organic layer

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C1=CC=2CNCCC2S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.